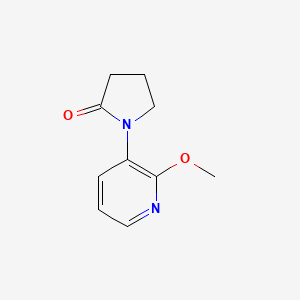
1-(2-Methoxy-3-pyridinyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-3-pyridyl)-2-pyrrolidinone is an organic compound characterized by the presence of a pyridine ring substituted with a methoxy group at the 2-position and a pyrrolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-3-pyridyl)-2-pyrrolidinone can be synthesized through several synthetic routes. One common method involves the reaction of 2-methoxy-3-pyridinecarboxylic acid with pyrrolidine under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or toluene. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 1-(2-Methoxy-3-pyridyl)-2-pyrrolidinone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methoxy-3-pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 1-(2-Hydroxy-3-pyridyl)-2-pyrrolidinone.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 1-(2-Hydroxy-3-pyridyl)-2-pyrrolidinone.
Reduction: 1-(2-Methoxy-3-piperidyl)-2-pyrrolidinone.
Substitution: Various halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-3-pyridyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxy-3-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxy-3-pyridyl)-2-pyrrolidinone: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-Methoxy-3-piperidyl)-2-pyrrolidinone: Similar structure but with a piperidine ring instead of a pyridine ring.
1-(2-Methoxy-3-pyridyl)-2-pyrrolidine: Similar structure but without the carbonyl group in the pyrrolidinone ring.
Uniqueness: 1-(2-Methoxy-3-pyridyl)-2-pyrrolidinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy group and pyrrolidinone ring make it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
1-(2-methoxypyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-14-10-8(4-2-6-11-10)12-7-3-5-9(12)13/h2,4,6H,3,5,7H2,1H3 |
InChI-Schlüssel |
RJQYCXZBXQRQMU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=N1)N2CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















